Regiochemical Specificity: 4-Position Substitution
The 4-position substitution in 4-(2,2-dibromoethenyl)-1-methylpyrazole (CAS 1093193-15-7) is structurally distinct from the 5-position isomer (CAS 1849323-06-3), a difference that critically affects synthetic utility. The 4-position of the pyrazole ring is known to undergo electrophilic substitution under specific conditions, a regioselectivity documented in the bromination of 1-vinylpyrazoles where the hydrogen atom at the 4-position is preferentially substituted [1]. This regiochemical preference provides a synthetic entry point for further functionalization that the 5-substituted isomer cannot replicate.
| Evidence Dimension | Regiochemical position of substitution |
|---|---|
| Target Compound Data | 4-(2,2-dibromoethenyl)-1-methylpyrazole (4-position substitution) |
| Comparator Or Baseline | 5-(2,2-dibromoethenyl)-1-methylpyrazole (5-position substitution, CAS 1849323-06-3) |
| Quantified Difference | Regioisomers; no quantitative comparative data available in public domain |
| Conditions | Structural isomer comparison |
Why This Matters
The 4-position substitution confers distinct regiochemical identity that cannot be replicated by the 5-position isomer, a critical consideration for synthetic routes relying on 4-position functionalization.
- [1] Es'kova LA, Domnina ES, Skvortsova GG, Voronov VK, Chipanina NN, Kazakova NA. Bromination of 1-vinylpyrazoles. Khimiya Geterotsiklicheskikh Soedinenii. 1978;(7):960–962. doi:10.1007/BF00471650. View Source
